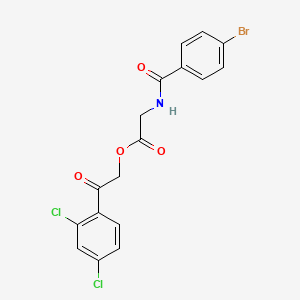
N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide
Overview
Description
N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide, also known as 25B-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine class. It is a potent agonist of the 5-HT2A receptor and has been found to induce hallucinations and altered states of consciousness. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of 25B-NBOMe in scientific research.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide involves its binding to the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the brain. Activation of the 5-HT2A receptor leads to an increase in intracellular calcium levels and the activation of various signaling pathways. This ultimately leads to the psychedelic effects associated with N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide, such as altered perception and hallucinations.
Biochemical and Physiological Effects:
In addition to its effects on the 5-HT2A receptor, N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide has been found to have other biochemical and physiological effects. Studies have shown that it can increase heart rate and blood pressure, as well as cause vasoconstriction and bronchoconstriction. It has also been found to increase the release of dopamine in certain brain regions, which may contribute to its reinforcing effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the role of this receptor in various physiological and behavioral processes. However, one limitation is that it is a synthetic drug that has not been extensively studied in humans. Therefore, caution must be exercised when interpreting the results of animal studies and extrapolating them to humans.
Future Directions
There are several future directions for research on N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide. One area of interest is its potential as a therapeutic agent for certain psychiatric disorders, such as depression and anxiety. Another area of interest is its use in the study of the brain and its functions, including the role of the 5-HT2A receptor in cognition and perception. Finally, there is a need for further research into the safety and long-term effects of N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide, particularly in humans.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide has been used in scientific research to study the 5-HT2A receptor and its role in the brain. It has been found to have a high affinity for the 5-HT2A receptor and to induce a range of psychedelic effects, including visual and auditory hallucinations, altered perception of time, and changes in mood and thought processes. Studies have also shown that N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide can activate other serotonin receptors, such as 5-HT2B and 5-HT2C, which may contribute to its effects.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-5-17(25-14-8-6-13(22-2)7-9-14)19(21)20-16-12-15(23-3)10-11-18(16)24-4/h6-12,17H,5H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHDVJNEPCAPDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)OC)OC)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B4698218.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2,4-difluorophenyl)-N~2~-methylglycinamide](/img/structure/B4698221.png)
![N-[4-(aminocarbonyl)phenyl]-2,4,6-trimethylbenzamide](/img/structure/B4698227.png)
![methyl {3-methyl-5-[4-(methylthio)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4698231.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4698239.png)

![4-[({[(4-chlorobenzyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B4698248.png)
![3-(2-chlorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4698255.png)
![4-tert-butylphenyl P-methyl-N-{4-[(trifluoromethyl)thio]phenyl}phosphonamidoate](/img/structure/B4698268.png)
![butyl 4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B4698270.png)
![N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4698283.png)

![4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone](/img/structure/B4698302.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4698308.png)